Cas no 2229255-07-4 (tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate)
tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate
- EN300-1900891
- 2229255-07-4
- tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate
-
- Inchi: 1S/C14H21ClN2O3/c1-13(2,3)20-12(19)17-11-6-5-9(7-10(11)15)14(4,16)8-18/h5-7,18H,8,16H2,1-4H3,(H,17,19)
- InChI Key: AJRMIVHPABVSOG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C)(CO)N)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 300.1240702g/mol
- Monoisotopic Mass: 300.1240702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1900891-0.05g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 0.05g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1900891-0.1g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 0.1g |
$1384.0 | 2023-09-18 | ||
| Enamine | EN300-1900891-0.25g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 0.25g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1900891-0.5g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 0.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1900891-1.0g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 1g |
$1572.0 | 2023-06-01 | ||
| Enamine | EN300-1900891-2.5g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 2.5g |
$3080.0 | 2023-09-18 | ||
| Enamine | EN300-1900891-5.0g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 5g |
$4557.0 | 2023-06-01 | ||
| Enamine | EN300-1900891-10.0g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 10g |
$6758.0 | 2023-06-01 | ||
| Enamine | EN300-1900891-1g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1900891-5g |
tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenyl]carbamate |
2229255-07-4 | 5g |
$4557.0 | 2023-09-18 |
tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate
Introduction to Tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate (CAS No. 2229255-07-4)
Tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2229255-07-4, represents a novel class of molecules with potential applications in drug discovery and development. Its unique structural features, particularly the presence of a tert-butyl group, a chlorophenyl ring, and an amino-propanol side chain, make it a compound of interest for further investigation.
The synthesis and characterization of this compound have been subjects of extensive study, as its molecular architecture suggests functionalities that could be exploited in the design of bioactive molecules. The N-substituent and the carbamate linkage are key structural elements that contribute to its reactivity and potential biological activity. Such features are often explored in the development of novel therapeutic agents, where precise molecular design can lead to enhanced efficacy and reduced side effects.
In recent years, there has been a growing interest in carbamate-based compounds due to their versatility in drug design. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active compounds. The tert-butyl group in this molecule not only provides steric hindrance but also influences the electronic properties of the molecule, which can be critical in determining its interaction with biological targets.
The chlorophenyl ring is another significant feature of this compound, as halogenated aromatic rings are frequently found in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. The presence of a chlorine atom at the 2-position of the phenyl ring can modulate the electronic distribution, thereby affecting the compound's pharmacokinetic properties. Such modifications are often employed to optimize drug-like characteristics, such as solubility, bioavailability, and target specificity.
The 2-amino-1-hydroxypropan-2-yl side chain adds another layer of complexity to this molecule. This polar moiety can influence solubility and interactions with biological targets, making it a valuable feature for drug design. The combination of an amino group and a hydroxyl group within close proximity can lead to hydrogen bonding interactions, which are crucial for binding affinity in many pharmacological contexts.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have suggested that Tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate may exhibit interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. These predictions have opened up new avenues for research into potential therapeutic applications.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments indicate that it may possess inhibitory activity against certain enzymes, which could make it relevant for treating conditions associated with enzyme overactivity. Additionally, its structural features suggest potential applications in modulating signaling pathways involved in inflammation and oxidative stress.
The synthesis of this compound has been optimized for scalability and purity, ensuring that it can be reliably used in further research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These analytical techniques provide confidence that the compound used in experiments is consistent and well-characterized.
Future research directions include exploring the mechanism of action of this compound and identifying potential therapeutic indications. Preclinical studies are planned to evaluate its safety and efficacy in animal models. These studies will provide valuable insights into its potential as a lead compound for further drug development.
The development of novel pharmaceuticals relies heavily on the discovery and characterization of new chemical entities like Tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-2-chlorophenylcarbamate (CAS No. 2229255-07-4). Its unique structural features make it a promising candidate for further investigation, with potential applications in various therapeutic areas. As research continues, we can expect more insights into its biological activity and clinical relevance.
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